(4-Benzylpiperazin-2-yl)methanol dihydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 279.21 g/mol. This compound is a derivative of piperazine, characterized by its unique structure that includes a benzyl group attached to the piperazine ring. It is primarily used in scientific research and has potential applications in medicinal chemistry due to its interactions with various biological targets.
The compound can be synthesized through various chemical methods, with its synthesis being documented in numerous scientific publications and chemical databases. The compound is available for purchase from multiple chemical suppliers, including BenchChem and Sigma-Aldrich, where it is sold with high purity levels (typically above 95%) .
(4-Benzylpiperazin-2-yl)methanol dihydrochloride falls under the category of organic compounds, specifically classified as a piperazine derivative. Its structural characteristics position it within the broader class of amines, which are essential for various biological functions and synthetic applications.
The synthesis of (4-Benzylpiperazin-2-yl)methanol dihydrochloride typically involves the reaction of 4-benzylpiperazine with formaldehyde in the presence of hydrogen chloride. The general synthetic route includes:
In industrial settings, large-scale batch reactors are often employed to optimize production efficiency. The crude product obtained from the reaction is purified through crystallization or other separation techniques to achieve high purity levels suitable for research and application .
The molecular structure of (4-Benzylpiperazin-2-yl)methanol dihydrochloride features a piperazine ring substituted at one nitrogen atom by a benzyl group and at another by a hydroxymethyl group, resulting in a complex three-dimensional arrangement conducive to various chemical interactions.
(4-Benzylpiperazin-2-yl)methanol dihydrochloride can undergo several types of chemical reactions:
The specific products formed from these reactions depend on the reagents and conditions used, such as benzyl ketones from oxidation or secondary amines from reduction processes.
The mechanism of action for (4-Benzylpiperazin-2-yl)methanol dihydrochloride involves its interaction with specific biological targets, such as enzymes or receptors. Upon binding to these targets, it modulates their activity, leading to various biological effects that are currently under investigation for therapeutic applications .
Relevant data regarding solubility, melting point, and boiling point may vary based on purity and specific preparation methods but are critical for practical applications .
(4-Benzylpiperazin-2-yl)methanol dihydrochloride has a diverse range of applications across various scientific fields:
This compound represents a significant area of interest for researchers aiming to explore its full potential in both academic and industrial contexts.
Piperazine emerged as a privileged scaffold in medicinal chemistry following Bayer’s early 20th-century development of piperazine-based anthelmintics, marketed alongside other pharmaceutical innovations of that era [1]. The core structure—a six-membered heterocycle with two nitrogen atoms at positions 1 and 4—enables diverse binding interactions with biological targets. By the mid-20th century, medicinal chemists recognized piperazine’s versatility, incorporating it into psychopharmaceuticals such as the antipsychotic trifluoperazine (1959) and later, antidepressants like trazodone [2] [7]. The 1990s witnessed an explosion of piperazine-containing drugs, including antibiotics (ciprofloxacin), antivirals (indinavir), and neurology therapeutics (ziprasidone), cementing its status as a "drug design template" [1] [9]. Approximately 25% of small-molecule drugs approved between 2003–2022 contained chiral centers, with piperazine derivatives representing a significant subset [10].
Table 1: Milestone Piperazine-Containing Pharmaceuticals
Year | Drug Name | Therapeutic Category | Significance |
---|---|---|---|
1950s | Piperazine citrate | Anthelmintic | First mass-marketed piperazine drug |
1959 | Trifluoperazine | Antipsychotic | Introduced phenothiazine + piperazine hybrid |
1981 | Ciprofloxacin | Antibiotic | Fluoroquinolone with piperazine ring |
2001 | Ziprasidone | Antipsychotic | 5-HT2A/D2 antagonist with piperazine core |
Benzylpiperazine derivatives exhibit enhanced binding affinity and selectivity for central nervous system (CNS) receptors due to synergistic steric and electronic effects. The benzyl group attached to N4 provides:
(4-Benzylpiperazin-2-yl)methanol exemplifies this design, where the hydroxymethyl group at C2 introduces hydrogen-bonding capability while maintaining stereochemical sensitivity. Studies show benzylpiperazine derivatives bind σ1 receptors (Ki < 100 nM) and NMDA receptors—targets relevant for neurological disorders [5] [9]. Molecular modeling confirms the benzyl group’s coplanarity with the piperazine ring optimizes π-stacking with aromatic residues in CNS targets [6].
Table 2: Structure-Activity Relationships (SAR) of Benzylpiperazine Derivatives
Substituent Position | Modification | Biological Consequence |
---|---|---|
N4-Benzyl | Hydrogen → Fluorine | Increased 5-HT2A affinity (electron withdrawal) |
C2 | H → Hydroxymethyl | Enhanced hydrogen bonding to targets |
C2 Stereochemistry | (R) vs (S) | 10-100x difference in receptor binding affinity |
N1 | Methylation | Alters blood-brain barrier permeability |
Chirality critically determines the pharmacological profile of piperazine derivatives due to enantioselective target recognition. (4-Benzylpiperazin-2-yl)methanol contains a chiral center at C2, making (R)- and (S)-enantiomers exhibit distinct bioactivities:
Table 3: Pharmacological Impact of Chirality in Selected Piperazine Drugs
Drug | Enantiomer | Pharmacological Profile |
---|---|---|
Stiripentol | (R)-(+) | 2.4x higher anticonvulsant potency vs (S)-(-) |
Amisulpride | (S)-(-) | 40x higher D2 affinity vs (R)-(+) |
Levocetirizine | (R)-(+) | Selective H1 antagonism; (S)-(-) is inactive |
(4-BzP-2-OH)* | (S) | Higher σ1 receptor binding in computational models |
*Abbreviation: (4-BzP-2-OH) = (4-Benzylpiperazin-2-yl)methanol [4] [10]
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9